molecular formula C17H23N5O2S B6920539 N-[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]ethyl]methanesulfonamide

N-[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]ethyl]methanesulfonamide

Cat. No.: B6920539
M. Wt: 361.5 g/mol
InChI Key: BMAIJXVLSLYGES-UHFFFAOYSA-N
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Description

N-[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]ethyl]methanesulfonamide is a complex organic compound that features a piperazine ring linked to a phenylpyrimidine moiety and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Properties

IUPAC Name

N-[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-25(23,24)19-9-10-21-11-13-22(14-12-21)16-7-8-18-17(20-16)15-5-3-2-4-6-15/h2-8,19H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIJXVLSLYGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCN(CC1)C2=NC(=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]ethyl]methanesulfonamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, which can be catalyzed by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring, typically using reducing agents such as sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines can replace the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride, methanol, and room temperature.

    Substitution: Amines, methanol, and reflux conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are significantly reduced .

Comparison with Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.

    Galantamine: An alkaloid that also inhibits acetylcholinesterase.

Comparison: N-[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]ethyl]methanesulfonamide is unique due to its specific structure, which combines a piperazine ring with a phenylpyrimidine moiety and a methanesulfonamide group. This structure may offer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors, potentially leading to different efficacy and side effect profiles .

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